N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
This compound is a structurally complex molecule featuring a benzothiazole core linked to a substituted pyrazole and a dihydrobenzo[d][1,4]dioxine-carboxamide moiety. The methoxy group at the 6-position of the benzothiazole and the methyl group on the pyrazole likely influence solubility and metabolic stability, while the dihydrobenzo[d][1,4]dioxine-carboxamide fragment may contribute to target binding affinity .
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-12-9-19(23-20(26)13-3-6-16-17(10-13)29-8-7-28-16)25(24-12)21-22-15-5-4-14(27-2)11-18(15)30-21/h3-6,9-11H,7-8H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQROSVEUCUIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=C(S4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The specific target within the tuberculosis bacteria is DprE1, a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the tuberculosis bacteria. The compound likely interacts with the DprE1 enzyme, disrupting its function and thereby inhibiting the synthesis of arabinogalactan.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. By inhibiting the DprE1 enzyme, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to the death of the bacteria, as the cell wall is crucial for the bacteria’s survival and proliferation.
Biological Activity
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a benzo[d]dioxine component. The presence of these functional groups is believed to contribute to its biological activity.
Target Interactions
Research indicates that this compound may interact with various biological targets. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor , which is critical in the treatment of neurodegenerative diseases like Alzheimer's. By inhibiting AChE, the compound can enhance cholinergic transmission, thereby improving cognitive functions.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Additionally, some studies suggest that this compound may influence amyloid beta (Aβ) aggregation , which is a hallmark of Alzheimer's pathology. By reducing Aβ aggregation, the compound could potentially mitigate neurotoxicity associated with Alzheimer's disease.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells such as HeLa and MDA-MB-468 .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 6 | HCT-15 | 80–200 |
| Compound 7 | HeLa | 100 |
| N-(6-methoxybenzothiazol) | MDA-MB-231 | <100 |
Anti-inflammatory Effects
In addition to its anticancer properties, research suggests that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies and Research Findings
Several studies have investigated the biological activity of related thiazole derivatives:
- Thiazole Derivatives as Anticancer Agents : A study reported numerous thiazole derivatives exhibiting potent anticancer activity with IC50 values ranging from 0.29 to 1.48 μM against multiple cancer cell lines .
- Inhibition of Enzymatic Activity : Another study focused on thiazole derivatives' ability to inhibit Pin1, a promising target in cancer therapy. Compounds showed low micromolar IC50 values against Pin1 .
- Neuroprotective Effects : Research has indicated that derivatives similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores, such as benzothiazole, pyrazole, or benzodioxine moieties. Below is a comparative analysis with key compounds from the provided evidence and other literature:
Table 1: Structural and Functional Comparison
Key Findings :
Benzothiazole vs. Quinoline/Thiazole Cores: The benzothiazole in the target compound may confer better metabolic stability compared to quinoline-based analogs (e.g., N-(2,6-dichlorobenzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine), which are prone to oxidative degradation . Thiazole-containing compounds (e.g., N-(2,6-dichlorophenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)...) often exhibit stronger binding to kinase ATP pockets due to hydrogen-bonding interactions, but the target compound’s benzodioxine-carboxamide may enhance selectivity for non-kinase targets.
The 3-methyl pyrazole substituent in the target compound may reduce off-target interactions compared to unsubstituted pyrazoles in other molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
